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Ciraparantag is a small, synthetic, water-soluble molecule designed to be a universal reversal agent for a

wide range of anticoagulants, including direct factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), direct

thrombin inhibitors (dabigatran), and heparins (unfractionated heparin, low-molecular-weight heparin) [1]

[2] [3]. Its mechanism of action involves non-covalent binding via hydrogen bonds and charge-charge

interactions, which physically displaces the anticoagulant drug from its target coagulation factor [4] [3]. This

action is rapid, with studies showing reversal of anticoagulation within 10 minutes of intravenous

administration [2].

Summary of Clinical Trial Efficacy Data

The following tables summarize key efficacy and safety findings from pivotal clinical trials.

Table 1: Efficacy of Ciraparantag in Phase 2 Trials Reversing Factor Xa Inhibitors This table

consolidates data from two randomized, placebo-controlled trials in healthy elderly subjects [4].
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Anticoagulant
(Dose)

Ciraparantag
Dose (mg)

Number of
Subjects

Subjects with
Sustained
Reversal (%)

Primary Efficacy
Endpoint

Apixaban (10 mg
twice daily)

30 mg ~6* 67% WBCT correction to
within 10% of baseline

within 1 hr, sustained for
5 hrs

60 mg ~6* 100%

120 mg ~6* 100%

Placebo ~6* 17%

Rivaroxaban (20

mg once daily)

30 mg ~6* 58% WBCT correction to

within 10% of baseline
within 1 hr, sustained for

6 hrs

60 mg ~6* 75%

120 mg ~6* 67%

180 mg ~6* 100%

Placebo ~6* 13%

Note: The exact number of subjects per arm was not fully detailed in the abstract; each cohort initially

intended to enroll at least 16 subjects randomized 3:1 (active:placebo).

Table 2: Safety and Pharmacokinetic Profile from Phase 1 & 2 Trials This table summarizes consistent

findings across early-stage trials [4] [2] [3].

Parameter Findings

Common Adverse
Events

Mild and transient hot flashes or facial flushing; cool sensation at the
injection site.
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Parameter Findings

Procoagulant Markers No evidence of procoagulant activity as measured by D-dimer, prothrombin
fragments 1.2, and TFPI levels.

Pharmacokinetics Rapid onset of action. Half-life of approximately 12-19 minutes. Maximum
concentration reached within minutes.

Elimination Primarily renal excretion of metabolites.

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments cited in the clinical trials.

Protocol 1: Whole Blood Clotting Time (WBCT) Measurement

The WBCT was the primary efficacy endpoint in Phase 2 trials because standard plasma-based coagulation

assays are unreliable in the presence of ciraparantag [4] [2].

1. Principle: This is a manual, visual assay that measures the time for a whole blood sample to clot in a glass

tube without any activators or anticoagulants, providing a global assessment of hemostasis [4] [2].

2. Reagents and Equipment:

Glass Tubes: Plain, clean glass tubes (e.g., 10x75 mm).

Timer.
Water Bath (optional, but can be used to maintain 37°C).

3. Procedure: a. Blood Collection: Draw venous blood via a clean venipuncture without a tourniquet if

possible, or discard the first 1-2 mL of blood drawn through an indwelling catheter to avoid tissue factor

contamination. b. Sample Aliquoting: Immediately transfer 0.5 mL of whole blood into each of three

separate glass tubes. c. Clotting Time Determination: - Start the timer immediately after blood is placed in

the first tube. - Tilt each tube sequentially in a water bath at 37°C every 30 seconds. - The endpoint (clotting

time) is reached when the blood no longer flows upon tilting the tube. - Record the time for each tube and

calculate the mean WBCT from the three tubes.
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4. Key Notes:

Blinding: Technicians performing the WBCT should be blinded to the treatment assignment
(ciraparantag or placebo) [4].

Timing: In clinical trials, WBCT was measured at baseline (pre-anticoagulant), pre-dose (after
anticoagulant steady-state was achieved), and at multiple timepoints post-ciraparantag/placebo dose

(e.g., 0.25, 0.5, 0.75, 1, 3, 5, and 24 hours) [4].

Protocol 2: Clot Fibrin Integrity (CFI) by Scanning Electron
Microscopy (SEM)

This protocol was used in a Phase 1 study to validate that ciraparantag not only restores clotting time but

also normal clot structure [2].

1. Principle: Clots formed during the WBCT are preserved and imaged using SEM. Automated image

analysis then quantifies the mean fibrin diameter to confirm the restoration of normal, compact fibrin

architecture from the compromised structure seen under anticoagulation.

2. Reagents and Equipment:

Fixative: 2.5% Glutaraldehyde in 0.1M sodium cacodylate buffer.
Dehydration Solvents: Graded series of ethanol (e.g., 50%, 70%, 90%, 100%).

Critical Point Dryer.
Sputter Coater.
Scanning Electron Microscope.
Image Analysis Software (e.g., MATLAB).

3. Procedure: a. Clot Fixation: Immediately after the WBCT clot forms, carefully add a volume of

glutaraldehyde fixative to the tube to fully immerse and preserve the clot. Store fixed samples at 4°C. b.

Dehydration: Process the fixed clots through a graded series of ethanol to remove all water. c. Critical

Point Drying: Dry the clots using a critical point dryer to prevent structural collapse. d. Mounting and

Coating: Mount the dried clots on SEM stubs and coat with a thin layer of gold/palladium using a sputter

coater to make them conductive. e. Imaging and Analysis: - Image the clots using SEM at a standard

magnification. - Use automated image analysis software to measure the diameter of multiple fibrin strands

from multiple images. - Calculate the mean fibrin diameter and compare it to baseline (normal) and

anticoagulated controls.
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Visualizing Trial Design and Mechanism

The following diagrams, generated using Graphviz's DOT language, illustrate the core concepts.

Diagram 1: Mechanism of Action of Ciraparantag

Anticoagulant (DOAC/Heparin)

Coagulation Factor
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Ciraparantag-Anticoagulant
Complex
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Ciraparantag

Binds via
Charge Interaction

Click to download full resolution via product page

This diagram illustrates how ciraparantag binds to anticoagulants, displacing them from their targets and

restoring coagulation factor activity.

Diagram 2: Phase 2 Clinical Trial Workflow
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Healthy Subjects
Aged 50-75 yrs

Lead-in Period
Apixaban or Rivaroxaban

(to steady-state)

Assess Anticoagulation
WBCT ≥20-25% above baseline

Randomization 3:1

IV Ciraparantag
(30, 60, 120, 180 mg) IV Placebo

Primary Endpoint:
WBCT measured serially

over 24 hours

Safety Monitoring:
AEs, Vital Signs, Lab Tests

Click to download full resolution via product page

This flowchart outlines the design of the Phase 2 randomized, placebo-controlled trials that evaluated

ciraparantag's efficacy and safety [4].

Key Considerations for Researchers
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Unique Assay Challenges: Ciraparantag interferes with standard plasma-based coagulation tests

(PT, aPTT, anti-Xa) due to its interaction with reagents like citrate, kaolin, and celite [4] [2]. The
manual WBCT is therefore critical for accurate pharmacodynamic assessment in clinical trials.

Dose-Finding Strategy: Trial designs employed multiple escalating dose cohorts (e.g., 30, 60, 120,
180 mg) to establish a dose-response relationship and identify the minimum dose required for

sustained reversal (e.g., 60 mg for apixaban, 180 mg for rivaroxaban) over several hours [4].
In Vitro vs. In Vivo Action: A recent in vitro study found that adding ciraparantag to plasma did not

effectively remove DOAC activity for lab testing, likely due to interference from assay reagents [5].
This highlights that its efficacy in vivo is distinct and cannot be replicated in standard in vitro
laboratory setups.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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